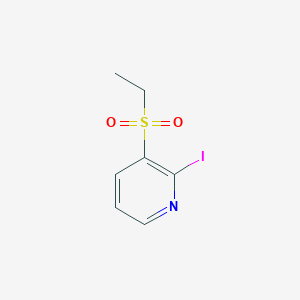
3-Ethylsulfonyl-2-iodopyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethylsulfonyl-2-iodopyridine is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of an ethylsulfonyl group at the third position and an iodine atom at the second position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethylsulfonyl-2-iodopyridine typically involves the iodination of a pyridine derivative. One common method is the reaction of 2-bromopyridine with sodium iodide in the presence of a suitable solvent such as acetone. The reaction is carried out under reflux conditions to facilitate the substitution of the bromine atom with an iodine atom. The resulting 2-iodopyridine is then subjected to further reactions to introduce the ethylsulfonyl group at the third position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethylsulfonyl-2-iodopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the iodine atom or reduce the sulfonyl group.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a suitable solvent like dimethylformamide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Products such as 3-ethylsulfonyl-2-aminopyridine or 3-ethylsulfonyl-2-thiopyridine.
Oxidation Reactions: Sulfone derivatives such as 3-ethylsulfonyl-2-pyridinesulfone.
Reduction Reactions: Reduced derivatives such as 3-ethylsulfonylpyridine.
Wissenschaftliche Forschungsanwendungen
3-Ethylsulfonyl-2-iodopyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in various organic synthesis reactions.
Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals. Its derivatives may exhibit antimicrobial or anticancer properties.
Medicine: Research into its derivatives may lead to the discovery of new therapeutic agents. The compound’s structure allows for modifications that can enhance its biological activity.
Industry: It is used in the production of agrochemicals and other industrial chemicals. Its reactivity and stability make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of 3-Ethylsulfonyl-2-iodopyridine depends on its specific application. In general, the compound can interact with biological targets such as enzymes or receptors. The ethylsulfonyl group may enhance the compound’s binding affinity to its target, while the iodine atom can participate in halogen bonding interactions. These interactions can modulate the activity of the target molecule, leading to the desired biological effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Iodopyridine: Lacks the ethylsulfonyl group, making it less reactive in certain chemical reactions.
3-Iodopyridine: Similar structure but without the ethylsulfonyl group, leading to different reactivity and applications.
3-Ethylsulfonylpyridine:
Uniqueness
3-Ethylsulfonyl-2-iodopyridine is unique due to the presence of both the ethylsulfonyl group and the iodine atom This combination of functional groups enhances its reactivity and versatility in chemical synthesis
Eigenschaften
Molekularformel |
C7H8INO2S |
|---|---|
Molekulargewicht |
297.12 g/mol |
IUPAC-Name |
3-ethylsulfonyl-2-iodopyridine |
InChI |
InChI=1S/C7H8INO2S/c1-2-12(10,11)6-4-3-5-9-7(6)8/h3-5H,2H2,1H3 |
InChI-Schlüssel |
WCKWFOUUBHCUEF-UHFFFAOYSA-N |
Kanonische SMILES |
CCS(=O)(=O)C1=C(N=CC=C1)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[(2,6-Dimethylphenyl)methylamino]methyl]aniline](/img/structure/B13893894.png)
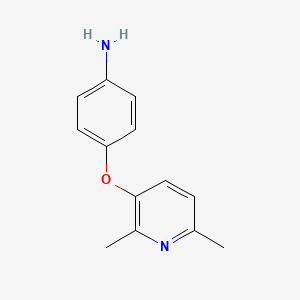
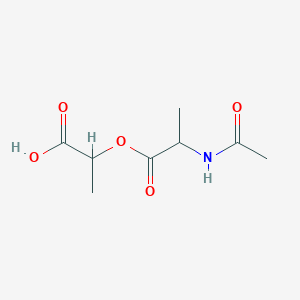
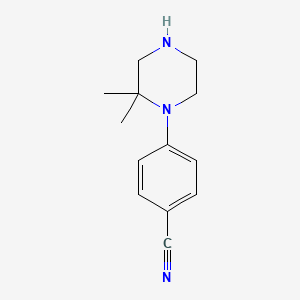



![1-[3-(Pyrrolidin-1-ylmethyl)phenyl]ethanamine](/img/structure/B13893937.png)
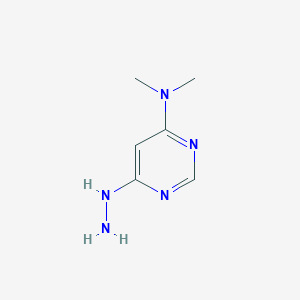
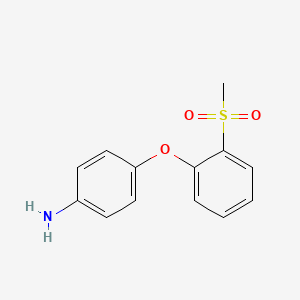

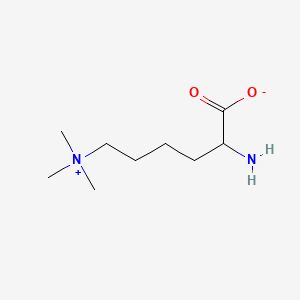
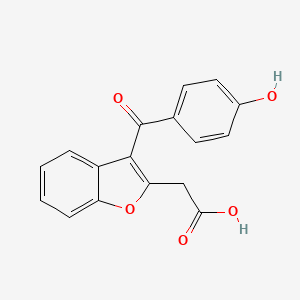
![6-chloro-2-[1-(3-pyridin-3-ylpyrazin-2-yl)azetidin-3-yl]-1H-benzimidazole](/img/structure/B13893982.png)
